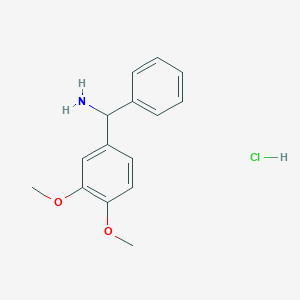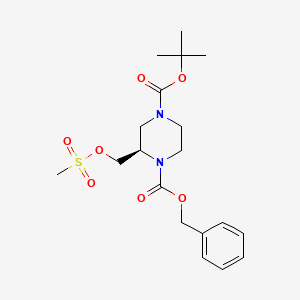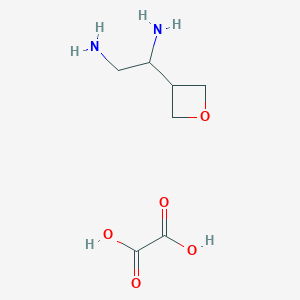
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate is a chemical compound with the molecular formula C6H14N2O4 It is a derivative of ethane-1,2-diamine and oxalate, featuring an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate typically involves the reaction of oxetan-3-ylamine with ethane-1,2-diamine in the presence of oxalic acid. The reaction conditions often include:
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Processing: Depending on the scale of production.
Purification Steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxetane ring and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetan-3-one derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and amine groups can form hydrogen bonds and other interactions with these targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: A compound with a similar ethane-1,2-diamine backbone but featuring an indole ring instead of an oxetane ring.
N-(Oxetan-3-yl)ethane-1,2-diamine: Another derivative with a similar structure but different functional groups.
Uniqueness
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C7H14N2O5 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
oxalic acid;1-(oxetan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H12N2O.C2H2O4/c6-1-5(7)4-2-8-3-4;3-1(4)2(5)6/h4-5H,1-3,6-7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NXXTYKULZJPSCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C(CN)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
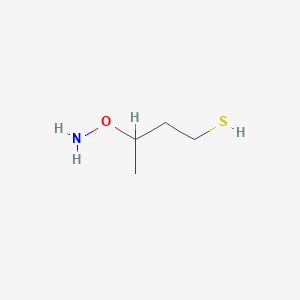
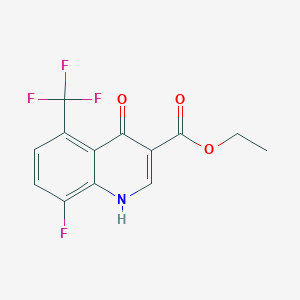
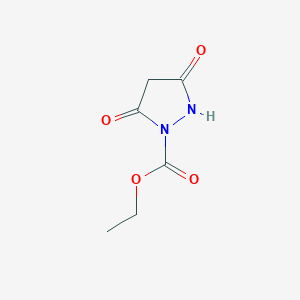
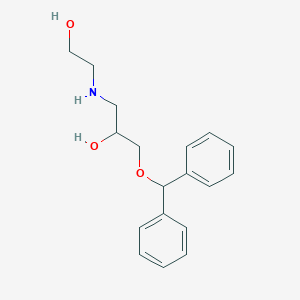
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
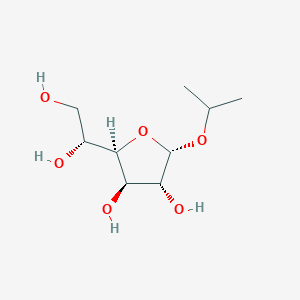
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
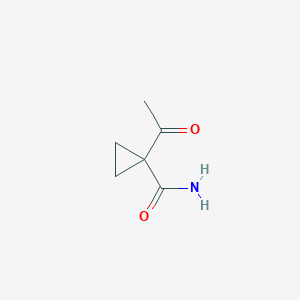
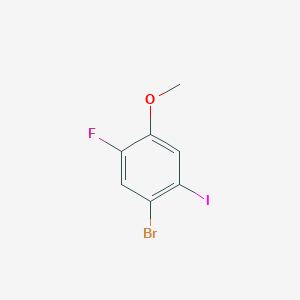
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
